molecular formula C21H24ClN3O5S B3465863 ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate

Cat. No. B3465863
M. Wt: 466.0 g/mol
InChI Key: BLJOSGMFVQDHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It was first synthesized in 1996 by researchers at Novartis Pharma AG. Since then, it has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

Ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930 acts as a selective antagonist of the GABAB receptor, which is a G protein-coupled receptor that mediates the inhibitory effects of GABA in the central nervous system. By blocking the GABAB receptor, this compound 7930 enhances the release of neurotransmitters such as dopamine and acetylcholine, which can have beneficial effects on various neurological disorders.
Biochemical and Physiological Effects:
This compound 7930 has been shown to modulate GABAergic neurotransmission in several brain regions, including the hippocampus, amygdala, and prefrontal cortex. It has been shown to enhance cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930 is its selectivity for the GABAB receptor, which allows for more precise modulation of GABAergic neurotransmission compared to non-selective GABAergic drugs. However, one limitation of this compound 7930 is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.

Future Directions

There are several future directions for research on ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930, including:
1. Development of more potent and selective GABAB receptor antagonists for therapeutic use.
2. Investigation of the role of GABAB receptor modulation in the regulation of synaptic plasticity and neuronal excitability.
3. Exploration of the potential therapeutic applications of this compound 7930 in other neurological disorders, such as schizophrenia and Alzheimer's disease.
4. Investigation of the molecular mechanisms underlying the effects of this compound 7930 on cognitive function, anxiety, and addiction.
In conclusion, this compound 7930 is a selective antagonist of the GABAB receptor that has shown promise as a potential therapeutic agent for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to modulate GABAergic neurotransmission, which plays a crucial role in the regulation of neuronal excitability and synaptic plasticity.

properties

IUPAC Name

ethyl 4-[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(19-11-7-6-10-18(19)22)31(28,29)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJOSGMFVQDHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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